5-tert-Butyl-2H-1,3-benzodithiole-2-thione
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Overview
Description
5-tert-Butyl-2H-1,3-benzodithiole-2-thione is an organic compound that belongs to the class of benzodithioles It is characterized by the presence of a tert-butyl group attached to the benzene ring and a thione group at the 2-position of the benzodithiole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2H-1,3-benzodithiole-2-thione typically involves the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with sulfur-containing reagents. One common method is the reaction with carbon disulfide (CS2) and a base, such as potassium hydroxide (KOH), under reflux conditions. The reaction proceeds through the formation of an intermediate dithiolate, which then cyclizes to form the benzodithiole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-2H-1,3-benzodithiole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding dithiol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
5-tert-Butyl-2H-1,3-benzodithiole-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-2H-1,3-benzodithiole-2-thione involves its interaction with molecular targets through its thione and benzodithiole groups. These interactions can lead to the modulation of various biochemical pathways. For example, the compound may inhibit certain enzymes or interfere with the function of cellular membranes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-2-hydroxybenzaldehyde: A precursor in the synthesis of 5-tert-Butyl-2H-1,3-benzodithiole-2-thione.
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Another compound with similar structural features but different chemical properties.
Uniqueness
This compound is unique due to the presence of both the tert-butyl and thione groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.
Properties
CAS No. |
138570-00-0 |
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Molecular Formula |
C11H12S3 |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
5-tert-butyl-1,3-benzodithiole-2-thione |
InChI |
InChI=1S/C11H12S3/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3 |
InChI Key |
NEYWUWDFBSDOPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)SC(=S)S2 |
Origin of Product |
United States |
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